molecular formula C19H16N4O5S2 B2818267 6-Acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-80-0

6-Acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2818267
CAS No.: 864927-80-0
M. Wt: 444.48
InChI Key: NHOIDUAINZBBTP-UHFFFAOYSA-N
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Description

6-Acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound featuring a fused tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:

  • Acetyl group at position 6, which may enhance lipophilicity and influence metabolic stability.
  • Carboxamide group at position 3, contributing to hydrogen-bonding capacity.

Properties

IUPAC Name

6-acetyl-2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S2/c1-9(24)22-5-4-12-15(8-22)30-19(16(12)17(20)25)21-18(26)14-7-10-6-11(23(27)28)2-3-13(10)29-14/h2-3,6-7H,4-5,8H2,1H3,(H2,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOIDUAINZBBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
Target Compound C₁₉H₁₇N₅O₅S₂* Acetyl, nitrobenzo[b]thiophene, carboxamide ~487.5 Estimated 250–300†
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S Benzylidene, cyano, dioxo 386.4 243–246
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) C₁₇H₁₀N₄O₃ Cyano, dioxo, dihydroquinazoline 318.3 268–269
3,4,6-Triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide C₁₄H₁₃N₅OS Triamino, phenylcarboxamide 307.4 Not reported

*Calculated based on IUPAC name. †Estimated based on nitro group’s tendency to increase melting points.

Computational and Crystallographic Tools

  • Structural Validation : Programs like SHELXL () and ORTEP-3 () are widely used for crystallographic refinement and visualization, suggesting these tools could resolve the target’s complex stereochemistry .

Q & A

Q. How can researchers optimize the synthesis of this compound to address steric hindrance from the nitro and acetyl substituents?

  • Methodological Answer : Steric hindrance in the nitro and acetyl groups can impede coupling reactions. To mitigate this, use bulky solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to stabilize transition states . Employ stepwise synthesis: first introduce the 5-nitrobenzo[b]thiophene-2-carboxamido group via amide coupling (e.g., EDC/HOBt), followed by acetylation using acetyl chloride in anhydrous conditions . Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, gradient elution with acetonitrile/water) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions and stereochemistry. Key signals include the acetyl methyl group (~2.3 ppm in ¹H NMR) and the nitrobenzo[b]thiophene carboxamide carbonyl (~168 ppm in ¹³C NMR) . High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight (expected [M+H]+ ≈ 474.5 g/mol). IR spectroscopy can validate functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .

Q. How can researchers assess the compound’s solubility for in vitro assays?

  • Methodological Answer : Solubility screening should include polar (e.g., DMSO, ethanol) and aqueous buffers (PBS at pH 7.4). Due to the nitro group’s hydrophobicity, prepare stock solutions in DMSO (10–50 mM) and dilute in assay buffers (<1% DMSO). Use dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
  • Dose-response curves : Test a wide concentration range (1 nM–100 µM) to identify off-target effects.
  • Cell lines : Use isogenic models (e.g., HEK293 vs. RAW264.7) to isolate tissue-specific activity .
  • Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate results. Cross-validate findings using orthogonal assays (e.g., ELISA for cytokine levels vs. Western blot for pathway activation) .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound’s derivatives?

  • Methodological Answer : Perform docking studies (AutoDock Vina) targeting hypothesized receptors (e.g., COX-2 for anti-inflammatory activity). Focus on the nitro group’s electron-withdrawing effects and acetyl group’s steric interactions . Use QSAR models (DRAGON descriptors) to correlate substituent electronegativity with bioactivity. Validate predictions by synthesizing analogs (e.g., replacing nitro with cyano groups) .

Q. What pharmacokinetic challenges arise from the compound’s nitro substituent, and how can they be addressed?

  • Methodological Answer : The nitro group may reduce metabolic stability due to CYP450-mediated reduction. Assess microsomal stability (human liver microsomes, NADPH cofactor) and identify metabolites via LC-MS/MS. To improve bioavailability, consider prodrug strategies (e.g., masking the nitro group as an amine) or nanoformulation (liposomes for enhanced solubility) .

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